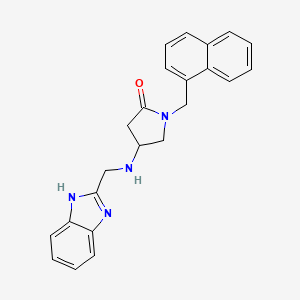
4-(1H-benzimidazol-2-ylmethylamino)-1-(naphthalen-1-ylmethyl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1H-benzimidazol-2-ylmethylamino)-1-(naphthalen-1-ylmethyl)pyrrolidin-2-one is a complex organic compound that features a benzimidazole moiety, a naphthalene group, and a pyrrolidinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-benzimidazol-2-ylmethylamino)-1-(naphthalen-1-ylmethyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzimidazole Moiety: Starting from o-phenylenediamine and formic acid to form benzimidazole.
Attachment of Naphthalene Group: Using a Friedel-Crafts alkylation reaction to attach the naphthalene group to the benzimidazole.
Formation of Pyrrolidinone Ring: Cyclization reaction involving appropriate amines and carbonyl compounds to form the pyrrolidinone ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or naphthalene moieties.
Reduction: Reduction reactions could target the carbonyl group in the pyrrolidinone ring.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the benzimidazole or naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to alcohols or amines.
科学研究应用
Chemistry
Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural features.
Fluorescent Probes: The naphthalene group could be utilized in designing fluorescent probes for biological imaging.
Medicine
Drug Development:
Antimicrobial Agents: The compound might exhibit antimicrobial properties.
Industry
Material Science: Used in the development of new materials with specific electronic or optical properties.
Polymer Chemistry: As a monomer or additive in polymer synthesis.
作用机制
The mechanism of action for 4-(1H-benzimidazol-2-ylmethylamino)-1-(naphthalen-1-ylmethyl)pyrrolidin-2-one would depend on its specific application. For instance, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would vary based on the biological or chemical context.
相似化合物的比较
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-aminobenzimidazole.
Naphthalene Derivatives: Compounds like 1-naphthylamine.
Pyrrolidinone Derivatives: Compounds like 2-pyrrolidinone.
Uniqueness
The uniqueness of 4-(1H-benzimidazol-2-ylmethylamino)-1-(naphthalen-1-ylmethyl)pyrrolidin-2-one lies in its combination of three distinct moieties, which could confer unique chemical and biological properties not found in simpler analogs.
属性
IUPAC Name |
4-(1H-benzimidazol-2-ylmethylamino)-1-(naphthalen-1-ylmethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O/c28-23-12-18(24-13-22-25-20-10-3-4-11-21(20)26-22)15-27(23)14-17-8-5-7-16-6-1-2-9-19(16)17/h1-11,18,24H,12-15H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWBZDMCWXNKEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC3=CC=CC=C32)NCC4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[1-(1-adamantyl)-4-piperidinyl]-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B6111044.png)
![2-[(5E)-4-oxo-2-sulfanylidene-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B6111054.png)
![1-(2-fluorophenyl)-4-{1-[(2E)-3-(2-furyl)-2-propenoyl]-3-piperidinyl}piperazine](/img/structure/B6111061.png)
![3-fluoro-N-{4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}benzamide](/img/structure/B6111063.png)
![2-[[3-(1-Ethynylcyclohexyl)oxy-2-hydroxypropyl]amino]-2-methylpropan-1-ol](/img/structure/B6111068.png)
![2-[4-(azepan-1-ylcarbonyl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B6111081.png)
![N-[2-(1H-pyrrol-1-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B6111089.png)
![2-PHENYL-4-[3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]MORPHOLINE](/img/structure/B6111096.png)
![1-[3-[(4-Fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-3-(2-methylphenyl)propan-1-one](/img/structure/B6111112.png)
![2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B6111113.png)
![3-[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]-1-(3-METHOXYBENZOYL)UREA](/img/structure/B6111115.png)
![N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-2-thiophen-3-ylacetamide](/img/structure/B6111119.png)
![N-cyclopropyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-piperidinyl]propanamide](/img/structure/B6111136.png)
![2-[4-(4-chlorobenzyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6111143.png)
